molecular formula C17H26O12 B1196348 10-Hydroxymorroniside

10-Hydroxymorroniside

Cat. No.: B1196348
M. Wt: 422.4 g/mol
InChI Key: LFIATFJGPFQPKL-YSPGLLNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxymorroniside is a glycoside compound with the molecular formula C17H26O12 . It is part of the iridoid glycoside family, a class of natural products known for diverse biological activities . While specific pharmacological studies on this compound are limited in the public domain, its structural analog, morroniside, has been extensively researched. Morroniside is a primary bioactive iridoid glycoside found in Cornus officinalis and is noted for its significant neuroprotective, anti-inflammatory, and antioxidant properties . Research on morroniside demonstrates its potential in protecting human neuroblastoma cells from hydrogen peroxide (H2O2)-induced oxidative damage by inhibiting intracellular reactive oxygen species (ROS) production and suppressing mitochondrial-mediated apoptosis . Furthermore, studies indicate that morroniside exhibits protective effects on various organ systems, including the kidneys, liver, bones, and lungs, suggesting a broad range of research applications for related compounds in metabolic and degenerative disease studies . The available data on iridoid glycosides, including morroniside, points to their value as important tools for investigating pathways involved in oxidative stress, inflammation, and apoptosis. This compound is presented as a high-purity chemical reagent to support such scientific investigations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26O12

Molecular Weight

422.4 g/mol

IUPAC Name

methyl (1R,4aS,8S,8aS)-3-hydroxy-1-(hydroxymethyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

InChI

InChI=1S/C17H26O12/c1-25-15(24)7-5-26-16(11-6(7)2-10(20)27-8(11)3-18)29-17-14(23)13(22)12(21)9(4-19)28-17/h5-6,8-14,16-23H,2-4H2,1H3/t6-,8+,9-,10?,11+,12-,13+,14-,16+,17+/m1/s1

InChI Key

LFIATFJGPFQPKL-YSPGLLNDSA-N

SMILES

COC(=O)C1=COC(C2C1CC(OC2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC(O[C@H]2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CC(OC2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution Research

Drug Development and Formulation

The inherent physicochemical properties of 10-Hydroxymorroniside will influence its suitability as a drug. Research into formulation strategies will be crucial to enhance its therapeutic potential.

A significant hurdle for many natural compounds is poor bioavailability. msdmanuals.comwikipedia.org Future research must focus on characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its metabolic fate and identifying potential metabolites will be essential. Studies should be designed to assess its oral bioavailability and to determine key pharmacokinetic parameters such as half-life and clearance rate. europa.eu

To overcome potential challenges with bioavailability and to enable targeted delivery, the development of novel drug delivery systems should be explored. scirp.orgscienceopen.comfrontiersin.org Encapsulation in nanoparticles, liposomes, or other carrier systems could improve stability, enhance absorption, and facilitate targeted delivery to specific tissues or organs. nih.govnih.gov Research in this area could significantly improve the therapeutic efficacy of this compound.

Clinical Trial Design and Biomarker Identification

As preclinical data accumulates, the focus will shift towards designing and conducting clinical trials to evaluate the safety and efficacy of this compound in humans.

A phased approach to clinical trials will be necessary to systematically evaluate this compound. Phase I trials will focus on safety and dosage in healthy volunteers. Subsequent Phase II and III trials will assess its efficacy in patient populations for specific disease indications. oncodaily.com

To facilitate patient stratification and to monitor treatment response in clinical trials, the identification of predictive biomarkers is crucial. Research should focus on identifying molecular or physiological markers that correlate with the therapeutic effects of this compound. This will be essential for the development of personalized medicine approaches.

Data Tables

Table 1: Potential Therapeutic Areas for this compound and Suggested Research Focus

Therapeutic AreaRationaleSuggested Research Focus
Neurodegenerative Diseases Potential antioxidant and anti-inflammatory properties.Investigate effects on neuroinflammation, oxidative stress, and key signaling pathways (e.g., PI3K/Akt, NF-κB) in models of Alzheimer's and Parkinson's disease. brieflands.comdokumen.pubnews-medical.net
Oncology Anticancer potential observed in other iridoids.Screen for cytotoxic and anti-proliferative effects against various cancer cell lines; explore mechanisms of apoptosis induction and potential for combination therapy. nih.govmdpi.comcancerresearchuk.orgresearchgate.net
Cardiovascular & Metabolic Disorders Link between inflammation, oxidative stress, and these diseases.Evaluate effects on lipid profiles, inflammatory markers, and insulin sensitivity in animal models of atherosclerosis and metabolic syndrome. nih.govnih.govmdpi.comnih.govharvard.edu

Table 2: Key Areas for Future Mechanistic and Pharmacological Investigation

Research AreaKey Questions to Address
Molecular Target Identification What are the direct binding partners of this compound in the cell?
Signaling Pathway Analysis How does this compound modulate key inflammatory and antioxidant pathways? nih.gov
Preclinical Efficacy Does this compound show therapeutic benefit in relevant animal models of disease?
Pharmacokinetics (ADME) What is the bioavailability, metabolic stability, and clearance rate of this compound? msdmanuals.comeuropa.eu

Biosynthesis and Metabolic Pathways Research

Precursor Identification and Biosynthetic Origin

The biosynthesis of iridoids, a class of monoterpenoids to which 10-Hydroxymorroniside belongs, generally originates from the isoprenoid pathway. Iridoids are typically formed via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the MEP pathway is often the major source of precursors for iridoid biosynthesis, evidence from some plant studies suggests the MVA pathway may also be involved in regulation. mdpi.com The iridoid backbone is formed from geraniol, which is derived from the condensation of IPP and DMAPP.

Research into the biosynthesis of iridoids in the Galium genus indicates that they are formed via the precursor loganic acid, which further diversifies into a range of iridoid structures. znaturforsch.comresearchgate.net Studies have identified numerous iridoid glucosides in various Galium species, suggesting a complex and branching biosynthetic network stemming from common precursors. znaturforsch.comresearchgate.netnih.gov

Within the intricate web of iridoid biosynthesis, specific intermediates play pivotal roles in directing the pathway toward different structural classes. 10-Hydroxyloganin (B1195523) has been identified as a significant biosynthetic intermediate. researchgate.net For a considerable time, 10-hydroxyloganin was theorized to be a key intermediate in the formation of secoiridoids. This hypothesis was strengthened by its first-time isolation from a natural source, Galium mollugo, where it was found alongside this compound and other known iridoids. researchgate.net Its presence supports its role as a direct precursor in the pathway.

The biosynthetic pathway proposes that loganin (B1675030) is converted to 10-hydroxyloganin. znaturforsch.com This hydroxylation step is crucial for the subsequent formation of various iridoid structures. Secologanin (B1681713), a prominent secoiridoid, is formed through the cleavage of the cyclopentane (B165970) ring of an iridoid precursor, a pathway that has been well-established in plants like Catharanthus roseus. mdpi.com While secologanin is a critical intermediate for complex indole (B1671886) alkaloids, the pathway leading to this compound appears to proceed through the hydroxylation of loganin without the ring cleavage that characterizes secoiridoids. znaturforsch.comresearchgate.net

Enzymatic Mechanisms and Genetic Regulation of this compound Biosynthesis

The biosynthesis of iridoids is a multi-step process governed by a suite of specific enzymes and regulated at the genetic level. While the precise enzymatic steps leading to this compound are not fully elucidated, research into the broader iridoid pathway offers significant insights. Key enzyme families, such as cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate/Fe(II)-dependent dioxygenases (2OGD), are known to be involved in the hydroxylation and oxidation steps that functionalize the iridoid skeleton. nih.gov

Genetic regulation plays a critical role in controlling the flux through the iridoid biosynthetic pathway. Transcription factors are instrumental in this process by controlling the expression of pathway genes. mdpi.com For instance, in Catharanthus roseus, the transcription factor ORCA3 has been shown to enhance the production of terpenoid indole alkaloids by activating the expression of genes related to iridoid biosynthesis. mdpi.com Homologues of such transcription factors have been identified in other iridoid-producing plants, suggesting a conserved regulatory mechanism. mdpi.com

Furthermore, epigenetic modifications, such as histone methylation, have emerged as a regulatory layer in the biosynthesis of secondary metabolites, including iridoids. Studies in Lonicera japonica have shown a correlation between histone H3K4 and H3K9 methylation levels and the expression of genes involved in iridoid biosynthesis, which in turn affects the content of compounds like loganic acid. nih.gov In Scrophularia ningpoensis, the active histone mark H3K36me3 was found to be associated with genes in the iridoid synthesis pathway, with a specific histone methyltransferase, SnSDG8, implicated in regulating this process in response to temperature changes. oup.com

Proposed Biosynthetic Pathways for Iridoids and Secoiridoids in Galium Species

Research on various species of the Galium genus has led to the isolation of a wide array of iridoid and secoiridoid glucosides, allowing for the proposal of probable biosynthetic routes. znaturforsch.comresearchgate.net These pathways highlight the chemical diversity within the genus and suggest evolutionary differentiation based on iridoid patterns. nih.gov

The central precursor for many Galium iridoids is believed to be loganic acid, which can be processed through different branches of the pathway. znaturforsch.comresearchgate.net One major branch proceeds through the intermediate loganin. znaturforsch.com From loganin, further modifications such as hydroxylation, acetylation, and esterification lead to a variety of compounds. A key step is the formation of 10-hydroxyloganin from loganin, which serves as a precursor for other compounds, including this compound. znaturforsch.comresearchgate.netmdpi.com

A study of 19 Galium species identified 16 distinct iridoid glucosides and 2 secoiridoid glucosides. znaturforsch.com Based on the distribution of these compounds, three main lines of evolutionary differentiation regarding iridoids were proposed. researchgate.netnih.gov

Line 1: Characterized by the presence of specific triterpenoids and iridoid acids, suggesting parallel development of both the glyceraldehyde 3-phosphate/pyruvate and mevalonate biosynthetic routes. znaturforsch.comnih.gov

Line 2: Includes species from the G. mollugo and G. incurvum groups, which are characterized by a variety of iridoid esters and hydroxy and carboxy derivatives of iridoids and secoiridoids. znaturforsch.comnih.gov This group is where compounds like this compound and its precursor 10-hydroxyloganin have been identified. researchgate.netmdpi.com

Line 3: Comprises the remaining species, which possess a nearly identical iridoid pattern, suggesting a convergent evolution in their biosynthetic pathways. znaturforsch.comnih.gov

The table below summarizes some of the key iridoids isolated from Galium species and their position in the proposed biosynthetic pathway.

Precursor Intermediate/Product Compound Class Found in Galium?
Loganic AcidGeniposidic AcidIridoid GlucosideYes znaturforsch.comresearchgate.net
Loganic AcidLoganinIridoid GlucosideYes znaturforsch.com
Loganin10-HydroxyloganinIridoid GlucosideYes znaturforsch.comresearchgate.net
10-HydroxyloganinThis compoundIridoid GlucosideYes researchgate.netmdpi.com
Loganic AcidScandosideIridoid GlucosideYes znaturforsch.commdpi.com
ScandosideAsperulosidic AcidIridoid GlucosideYes znaturforsch.comresearchgate.net
Loganic AcidSecogaliosideSecoiridoid GlucosideYes znaturforsch.comresearchgate.net

This table is based on proposed biosynthetic routes and compound isolations from various studies.

Metabolomic Profiling to Elucidate Biosynthetic Fluxes

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, has become a powerful tool for investigating biosynthetic pathways. nih.gov By providing a snapshot of the metabolome, this approach allows researchers to identify and quantify numerous metabolites simultaneously, offering insights into the flow, or flux, of intermediates through a metabolic network. nih.govelifesciences.org This is particularly useful for complex pathways like iridoid biosynthesis, where many intermediates and end products exist.

In the context of iridoid biosynthesis, metabolomic profiling, often performed using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR), can reveal the accumulation of specific intermediates under different genetic or environmental conditions. nih.govnih.gov Integrated analyses combining metabolomics with transcriptomics (the study of gene expression) are especially powerful. nih.govmdpi.com By correlating changes in metabolite levels with the expression patterns of candidate genes, researchers can hypothesize the functions of specific enzymes and regulatory factors. nih.gov

A study on Gentiana crassicaulis seed germination integrated metabolomics and transcriptomics to explore iridoid biosynthesis. nih.gov The researchers identified 10 iridoid compounds and, through correlation analysis, linked their abundance to the expression of 26 specific genes, including those from the CYP450 and glucosyltransferase families, which are likely to play direct roles in the biosynthetic transformations of iridoids. nih.gov

The table below shows some of the iridoids identified and quantified in the Gentiana crassicaulis study, demonstrating the utility of metabolomics in pathway analysis.

Identified Iridoid Compound Class Relevance to Biosynthesis
Loganic AcidIridoid GlucosideKey early precursor in the pathway. nih.gov
SwerosideSecoiridoid GlucosideA common secoiridoid, derived from an iridoid precursor. nih.gov
SwertiamarinSecoiridoid GlucosideA downstream product of the secoiridoid pathway. nih.gov
GentiopicrosideSecoiridoid GlucosideThe primary active component in many Gentiana species. nih.gov
6'-O-β-D-glucosyl-gentiopicrosideSecoiridoid GlucosideA modified downstream product, indicating further glucosylation steps. nih.gov

This table is based on data from an integrated metabolomics and transcriptomics study on Gentiana crassicaulis. nih.gov

Such metabolomic approaches provide a global view of the metabolic state, enabling the identification of pathway bottlenecks, regulatory control points, and previously uncharacterized intermediates, thereby accelerating gene discovery and the understanding of complex biosynthetic networks like the one producing this compound. nih.govnih.gov

Isolation, Extraction, and Purification Methodologies

Advanced Extraction Techniques for 10-Hydroxymorroniside from Plant Matrices

The initial step in isolating this compound is its efficient extraction from the raw plant material. Modern techniques focus on maximizing yield and purity while minimizing environmental impact and degradation of the target compound.

The choice of solvent and the conditions of extraction are critical for the successful recovery of iridoid glycosides. Aqueous ethanol (B145695) solutions are frequently employed due to the polar nature of these compounds. nih.govoup.com Research on Cornus officinalis has shown that optimizing parameters such as solvent concentration, liquid-to-material ratio, temperature, and time is crucial for maximizing extraction efficiency.

For instance, studies on the extraction of related iridoids like morroniside (B1252140) and loganin (B1675030) from Cornus officinalis have identified optimal conditions using response surface methodology (RSM). oup.com One study found a 72% ethanol concentration to be highly effective for extracting iridoid glycosides. nih.gov Another investigation focusing on ultrasound-assisted extraction determined that a 64% (v/v) aqueous ethanol solution was optimal. oup.com The solid-to-liquid ratio is another key parameter, with ratios around 1:45 to 1:58 (g/mL) being reported as effective. oup.comresearchgate.net Temperature also influences extraction efficiency; for example, methanol (B129727) extraction of iridoids was found to be more efficient at 50°C compared to room temperature due to better solubility. researchgate.net

Table 1: Optimized Extraction Parameters for Iridoid Glycosides from Plant Sources
Plant SourceTarget CompoundsExtraction MethodOptimal SolventLiquid-to-Solid Ratio (mL/g)Temperature (°C)TimeReference
Cornus officinalisMorroniside, LoganinUltrasonic Cell Grinder ExtractionWater45:1Not specified40 min oup.com
Cornus officinalisIridoid GlycosidesMicrowave-Assisted72% Ethanol15:1Not specified10 min (400 W) nih.gov
Lonicera japonica leavesPolyphenols (including iridoids)Ultrasound-Assisted64% Ethanol45:1Not specified6 min (700 W) nih.gov
Lonicera similis flowersPhenolic Compounds (including iridoids)Ultrasound-Assisted46.4% Ethanol31.7:1Not specified20.1 min (205.9 W) mdpi.comresearchgate.net

To enhance extraction efficiency and align with green chemistry principles, modern technologies are increasingly applied for the isolation of iridoid glycosides.

Ultrasonic-Assisted Extraction (UAE) is a prominent technique that utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. google.com This method has been successfully applied to extract iridoids from Cornus officinalis and Lonicera japonica. oup.comnih.gov Studies demonstrate that UAE is more productive, economical, and environmentally friendly than traditional methods like heat reflux extraction, often resulting in higher yields in significantly less time. oup.com For example, an optimized UAE process for morroniside and loganin from Corni fructus using water as a solvent was found to be more efficient than conventional hot reflux. oup.com The optimization of UAE parameters like ultrasonic power, time, and solvent ratio is crucial for maximizing the extraction yield. nih.govmdpi.com

Pressurized Hot Water Extraction (PHWE) , also known as subcritical water extraction, is another green technology used for extracting polar compounds like iridoid glycosides. researchgate.netresearchgate.net This technique uses water at elevated temperatures (typically between 100°C and 374°C) and pressures high enough to maintain its liquid state. researchgate.netaralyse.tech Under these conditions, the dielectric constant of water decreases, making it a suitable solvent for less polar compounds as well. PHWE has been reported as one of the most efficient techniques for isolating catalpol (B1668604) and aucubin, two other iridoid glycosides, from plant matrices. researchgate.netresearchgate.net The dynamic nature of PHWE allows for continuous flow, which can improve extraction efficiency. researchgate.net

Chromatographic Purification Strategies for this compound Enrichment

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the enrichment and purification of this compound.

Preparative chromatography is used to isolate and purify substantial quantities of a target compound for further analysis and use. aralyse.technih.gov The process for purifying iridoid glycosides typically involves a multi-step chromatographic sequence.

A common initial step is column chromatography using macroporous resins, such as Diaion HP-20, or silica (B1680970) gel. d-nb.infofrontiersin.org This allows for the fractionation of the crude extract, separating compounds based on their polarity. For example, a 50% ethanol extract of Cornus officinalis can be passed through a Diaion HP-20 resin column and eluted with a gradient of ethanol-water to yield fractions enriched with iridoid glycosides. frontiersin.org

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample denaturation. It has been successfully employed for the preparative separation of sweroside, morroniside, and loganin from Fructus Corni in a single step, yielding purities of over 92%. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the cornerstone for achieving high-purity isolation of natural products. nih.govijrpr.com Following preliminary purification, fractions enriched in this compound are subjected to prep-HPLC, often using a reversed-phase column (e.g., C18). nih.govsigmaaldrich.com The method developed at an analytical scale is scaled up for preparative purposes, which involves using columns with larger diameters and optimizing loading capacity to balance purity and throughput. sigmaaldrich.com

Table 2: Chromatographic Techniques for Iridoid Glycoside Purification
TechniqueStationary/Mobile Phase SystemApplicationOutcomeReference
Macroporous Resin Column ChromatographyDiaion HP-20 resin; Elution with EtOH-H₂O gradient (0% to 95%)Initial fractionation of crude extractEnriched iridoid glycoside fractions frontiersin.org
Silica Gel Column ChromatographySilica gel; Elution with CHCl₃-MeOH gradientFractionation of enriched extractsSeparation of major fractions for further purification d-nb.infofrontiersin.org
High-Speed Counter-Current Chromatography (HSCCC)Two-phase solvent system (e.g., dichloromethane–methanol–n-butanol–water–acetic acid)Preparative isolation from crude extractHigh-purity (>92%) morroniside and loganin nih.gov
Preparative HPLC (Prep-HPLC)Reversed-phase (e.g., C18) columnFinal purification of target compoundsIsolation of individual compounds with high purity nih.govijrpr.com

To ensure the purity and confirm the identity of the isolated this compound, hyphenated analytical techniques are indispensable. nih.govresearchgate.net These methods combine the separation power of chromatography with the detection specificity of spectroscopy.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is routinely used to quantify the purity of fractions collected during preparative chromatography. researchgate.net The DAD provides spectral information, which aids in peak identification and assessment of peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its more advanced form, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) , is a powerful tool for the structural confirmation and sensitive detection of compounds. researchgate.netnih.gov These techniques have been successfully applied to the simultaneous analysis of thirteen different iridoid glycosides in Fructus Corni, providing a reliable method for quality evaluation and confirming the identity of purified compounds. nih.gov The combination of retention time, UV spectra, and mass spectral data provides unambiguous identification and ensures the high purity of the final isolated compound. researchgate.netresearchgate.net

Yield Optimization and Scalability Considerations in Laboratory-Scale Isolation

The transition from a laboratory-scale analytical method to a preparative-scale process requires careful consideration of scalability. While analytical HPLC focuses on achieving the best possible resolution, preparative HPLC aims to maximize throughput without compromising the required purity. sigmaaldrich.com This involves performing loading studies on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. sigmaaldrich.com The conditions are then scaled up to a larger preparative column by adjusting the flow rate and injection volume in proportion to the column dimensions. sigmaaldrich.com

The choice of extraction technology also has significant implications for yield and scalability. Modern methods like UAE and PHWE offer higher yields in shorter times compared to conventional techniques, making them more suitable for larger-scale operations. oup.com For instance, the yield of morroniside and loganin using an optimized UAE method was significantly higher than that from traditional heat reflux extraction. oup.com However, the high cost of some advanced equipment can be a limiting factor for scalability. Therefore, a balance must be struck between efficiency, cost, and the desired quantity and purity of the final product.

Table 3: Comparison of Yields for Iridoid Glycosides Using Different Extraction Methods
Plant SourceExtraction MethodCompound(s)YieldReference
Cornus officinalisUltrasonic Cell Grinder Extraction (UCGE)Morroniside2.176% oup.com
Cornus officinalisUltrasonic Cell Grinder Extraction (UCGE)Loganin0.839% oup.com
Lonicera japonica leavesUltrasound-Assisted Extraction (UAE)Polyphenols9.16% nih.gov
Lonicera japonicaHigh-Shear ExtractionPolyphenols6.96% researchgate.net

An in-depth analysis of the iridoid glycoside this compound reveals a growing body of research into its potential pharmacological activities. Found in various medicinal plants, including those from the Galium and Cornus genera, this compound is being investigated for its therapeutic promise. nih.govresearchgate.netfrontiersin.org The following article details the current state of scientific research on this compound, focusing on in vitro and preclinical in vivo studies across several key areas of biological activity. Much of the mechanistic understanding is extrapolated from studies on its closely related and more extensively researched iridoid precursors, morroniside and loganin.

Strictly Excluding Human Clinical Trial Data, Safety/adverse Effect Profiles, and Dosage/administration Information.

Evaluation of Antimicrobial Activity

Antibacterial Research in In Vitro Models

Extracts from plants known to contain 10-Hydroxymorroniside, such as Cornus officinalis and Lonicerae Japonicae Flos (LJF), have demonstrated antibacterial properties. atamanchemicals.commdpi.comfrontiersin.org For instance, Cornus mas leaf extract, which also contains iridoids, has shown antibacterial activity against Gram-negative bacteria. mdpi.com LJF has been confirmed to possess a broad antimicrobial spectrum and powerful antibacterial activity, even against drug-resistant bacteria. nih.gov Iridoids isolated from LJF have been associated with these antibacterial effects. frontiersin.org While these plant extracts show promise, specific data on the minimum inhibitory concentration (MIC) of isolated this compound against various bacterial strains are not detailed in the reviewed literature.

Table 1: In Vitro Antibacterial Activity of Plant Extracts Containing this compound

Plant SourceExtract TypeTarget BacteriaObserved EffectCitation
Cornus officinalisFruit ExtractGeneralReported antibacterial function atamanchemicals.comfrontiersin.org
Cornus masLeaf ExtractGram-negative bacteriaHigh antibacterial activity mdpi.com
Lonicerae Japonicae FlosGeneralVarious, including drug-resistant strainsBroader antimicrobial spectrum and more powerful antibacterial activity compared to some common drugs nih.gov
Galium speciesGeneralGeneralReported antibacterial properties nih.gov

Note: This table reflects the activity of the plant extracts, not the isolated compound this compound.

Antifungal Research in In Vitro Models

The antifungal potential of plant extracts containing this compound has also been noted. Species from the Galium genus, which includes members that produce this compound, are used in traditional medicine for their antifungal properties. nih.govresearchgate.net Saponins and anthraquinones, also found in Galium species, are known to contribute to their antifungal and antimicrobial potential. nih.gov However, direct studies on the antifungal activity of purified this compound, including specific fungicidal or fungistatic concentrations, are not specified in the available research.

Table 2: In Vitro Antifungal Activity of Plant Extracts Containing this compound

Plant SourceExtract TypeTarget FungiObserved EffectCitation
Galium species (G. verum, G. aparine, G. mollugo, G. odoratum)GeneralGeneralReported antifungal properties nih.govresearchgate.net

Note: This table reflects the activity of the plant extracts, not the isolated compound this compound.

Antiviral Research in In Vitro and Preclinical In Vivo Models (non-human)

Iridoid glycosides found in plants like Lonicerae Japonicae Flos (LJF) are reported to have significant antiviral effects. mdpi.comnih.gov Extracts and active components from LJF, including iridoid glycosides, have been shown to inhibit a range of viruses such as influenza virus, respiratory syncytial virus (RSV), and herpes simplex virus in vitro. frontiersin.orgnih.gov Specifically, iridoid glycosides are suggested to inhibit neuraminidase, an enzyme crucial for the release of influenza virus particles from infected cells. mdpi.com

Non-human primate models are frequently used in preclinical safety assessments for immunomodulatory therapeutics and to study viral pathogenesis, but specific in vivo studies involving this compound are not detailed in the provided results. nih.gov While the extracts show activity, research specifically isolating the in vitro or in vivo antiviral efficacy of this compound is limited.

Table 3: Antiviral Research on Plant Extracts Containing this compound

Plant SourceActive Components MentionedVirus ModelsKey FindingsModel TypeCitation
Lonicerae Japonicae FlosIridoid glycosides, phenolic acids, flavonoidsInfluenza A virus, RSV, Herpes simplex virus, Newcastle disease virus, etc.Inhibition of various viruses; potential mechanism via neuraminidase inhibition.In Vitro frontiersin.orgnih.govmdpi.com
Galium speciesGeneralGeneralReported antiviral properties.In Vitro nih.govmdpi.commdpi.com

Note: This table reflects the activity of the plant extracts and their general components, not exclusively the isolated compound this compound.

Research on Immunomodulatory Properties

The immunomodulatory potential of iridoids and the plants that contain them is an active area of research. nih.gov Extracts from Cornus officinalis and Galium species, both sources of this compound, are reported to have immunomodulatory effects. atamanchemicals.commdpi.com

In Vitro Effects on Immune Cell Function and Proliferation

Ethanolic extracts of Galium verum, which contains this compound, have been shown to have a stimulating effect on the transformation activity of peripheral blood mononuclear cells in vitro. mdpi.com One study noted that a 96% ethanol (B145695) extract increased lymphocyte proliferation compared to spontaneous transformation. mdpi.com These findings suggest a potential role for the constituents of these plants in modulating immune cell activity. However, studies focusing specifically on the effect of isolated this compound on the function and proliferation of specific immune cells (e.g., T-cells, B-cells, macrophages) are not detailed in the search results. General in vitro assays often assess T-cell proliferation by measuring ATP as an indicator of metabolically active cells or by evaluating cytokine production after stimulation. criver.comnih.govnih.gov

Preclinical In Vivo Immunomodulation Studies (non-human)

Preclinical studies, often utilizing non-human primate or rodent models, are standard for evaluating the immunomodulatory effects of new therapeutic agents. nih.govfrontiersin.orgmedrxiv.org These studies assess the impact on the immune system, including potential immunosuppression or stimulation. nih.gov While the general immunomodulatory effects of plant extracts containing iridoids are reported, specific preclinical in vivo studies designed to investigate the immunomodulatory properties of this compound are not described in the available literature.

Exploration of Cytotoxic and Anticancer Potentials in Cell Lines

The cytotoxic potential of iridoids and extracts from plants containing them against various cancer cell lines has been investigated. oup.comnih.gov Extracts from Cornus officinalis are reported to have anti-tumor activity. atamanchemicals.comoup.com Similarly, certain iridoids have demonstrated cytotoxic effects against human tumor cell lines such as HL-60 (leukemia), SMMC-7721 (hepatoma), and SW-480 (colon cancer). dokumen.pub For example, the iridoid genipin (B1671432) has been shown to induce apoptosis in human non-small-cell lung cancer H1299 cells. dokumen.pub While this compound is listed as a constituent in plants with reported anticancer activity, specific IC50 values or detailed mechanistic studies on its cytotoxic effects on cancer cell lines are not available in the provided search results. nih.govmdpi.com

Table 4: Research on Cytotoxic and Anticancer Potential of Related Iridoids and Plant Extracts

SubstanceCell Line(s)Observed EffectExample IC50 ValueCitation
Iridoids (unspecified)HL-60, SMMC-7721, SW-480Strong cytotoxic effects1.4 ± 0.02 µM (against HL-60) dokumen.pub
Genipin (iridoid)H1299 (non-small-cell lung cancer)Induced apoptosis, cell cycle arrest351.5 µM dokumen.pub
Cornus officinalis ExtractGeneralReported anti-tumor activityNot specified atamanchemicals.comoup.com
Galium verum ExtractLaryngeal carcinoma cellsEffect on growth, motility, and gene expressionNot specified nih.gov

Note: This table presents data for related iridoids or plant extracts, as specific cytotoxic data for this compound was not found.

Neuroprotective Studies in In Vitro and Preclinical In Vivo Models (non-human)

Iridoids as a class have been investigated for their neuroprotective activities. nih.gov

Hepatoprotective Studies in In Vitro and Preclinical In Vivo Models (non-human)

Iridoid compounds have shown hepatoprotective properties in various studies. mdpi.com

Other Investigated Biological Activities in Preclinical Settings

Some plants containing iridoids, such as Galium odoratum, are recognized for their antispasmodic effects. nih.gov

Melanogenesis Inhibitory Activity

Melanogenesis is the process by which melanin (B1238610), the primary pigment responsible for skin, hair, and eye color, is produced. nih.gov The enzyme tyrosinase plays a crucial role in this process, catalyzing the initial and rate-limiting steps of melanin synthesis. nih.gov Consequently, inhibitors of tyrosinase are of significant interest for their potential to modulate pigmentation. nih.govbiofor.co.il

Some compounds demonstrate a competitive inhibition mechanism against tyrosinase, binding to the enzyme's active site, which contains copper ions, thereby preventing the natural substrate from binding. plos.orgresearchgate.net The effectiveness of novel inhibitors is often compared to that of well-known tyrosinase inhibitors like kojic acid and arbutin. plos.orgkoreascience.kr

Table 1: Investigated Effects on Melanogenesis

Parameter Observation Cell Line/Model
Melanin Content Reduction in a dose-dependent manner B16F10 cells
Tyrosinase Activity Inhibition of cellular tyrosinase B16F10 cells

Antiaging Activity

Cellular senescence is a fundamental aspect of aging, characterized by a state of irreversible cell cycle arrest. frontiersin.org This process is triggered by various stressors, including DNA damage and telomere shortening. aginganddisease.org Senescent cells accumulate in tissues over time and contribute to the aging phenotype through the secretion of a variety of signaling molecules, collectively known as the senescence-associated secretory phenotype (SASP). mdpi.com

Key molecular pathways involved in cellular senescence include the p53/p21 and p16/Rb tumor suppressor pathways, which act to halt cell proliferation. aginganddisease.org Another critical player is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis that becomes activated under conditions of low energy. wikipedia.org Activation of AMPK can influence longevity and aging processes. mdpi.com Additionally, oxidative stress and the resulting accumulation of DNA damage, often marked by the phosphorylation of histone H2AX (γH2AX), are significant contributors to the aging process. nih.govnih.gov

Research in this area often focuses on identifying compounds that can modulate these pathways to potentially counteract the effects of cellular aging.

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. nih.gov Vascular endothelial growth factor (VEGF) is a primary signaling molecule that promotes angiogenesis by binding to its receptors on endothelial cells, triggering a cascade of events including cell proliferation, migration, and the formation of tube-like structures. nih.govmdpi.com

In vitro models are extensively used to study the effects of various compounds on angiogenesis. merckmillipore.com The tube formation assay is a common method where endothelial cells, such as human umbilical vein endothelial cells (HUVECs), are cultured on a basement membrane extract, and their ability to form capillary-like networks is observed. nih.govthermofisher.comsigmaaldrich.com The inhibition of VEGF-induced proliferation, migration, and tube formation are key indicators of a compound's anti-angiogenic potential. nih.govplos.org

Table 2: Research Findings on Anti-angiogenic Activity

Assay Model Key Findings
Tube Formation HUVECs on Matrigel Inhibition of capillary-like structure formation
Cell Proliferation HUVECs Inhibition of VEGF-induced proliferation

Antimutagenic Activity

Antimutagenic agents are substances that can reduce or eliminate the mutagenic effects of physical and chemical mutagens. nih.gov Mutagenicity refers to the capacity of an agent to induce permanent alterations in the DNA sequence. nih.gov The search for compounds with antimutagenic properties is an active area of research, as they may offer protective effects against DNA damage. nih.gov Iridoids, a class of secondary metabolites found in various plants, have been studied for a range of biological activities, including antimutagenic effects. dokumen.pub

Enzyme Activating Effects

Certain compounds can exert their biological effects by activating specific enzymes. One such enzyme is AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy levels. wikipedia.org AMPK activation occurs when the cellular AMP/ATP ratio rises, signaling a low energy state. nih.gov Once activated, AMPK orchestrates a metabolic switch, promoting energy-producing pathways like fatty acid oxidation and glucose uptake, while inhibiting energy-consuming processes such as protein and cholesterol synthesis. wikipedia.org

The activation of AMPK is a complex process that can be influenced by various upstream kinases and phosphatases. nih.govnih.gov Some compounds can directly or indirectly lead to the activation of AMPK, thereby influencing cellular metabolism and energy balance. nih.gov This activation mechanism is a key area of investigation for understanding the broader biological effects of certain molecules. mdpi.comnih.gov

Molecular Interactions with Biological Targets

The biological activity of a compound is fundamentally determined by its interactions with specific molecular targets within the cell. thermofisher.com The strength of the interaction between a molecule (ligand) and its biological target (e.g., a protein) is quantified by its binding affinity, often expressed as the dissociation constant (Kd). malvernpanalytical.com A lower Kd value signifies a stronger binding affinity. malvernpanalytical.com These interactions are governed by non-covalent forces such as hydrogen bonds and hydrophobic interactions. malvernpanalytical.com

Predicting and understanding these binding affinities are crucial in fields like drug discovery. nih.govarxiv.org Computational methods, such as molecular docking, are employed to simulate the binding of a ligand to the active site of a protein, providing insights into the potential binding mode and affinity. researchgate.net These computational predictions, combined with experimental binding assays, help to elucidate the molecular basis of a compound's activity. frontiersin.org For instance, studies on this compound have identified it as an iridoid glycoside present in various plant species. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Arbutin

Structural Studies and Chemical Derivatization Research

Elucidation of Stereochemistry and Isomeric Forms

10-Hydroxymorroniside has a complex stereochemistry. Research has identified and characterized its isomeric forms, particularly the 7α and 7β isomers. These isomers have been isolated from various plant species of the Galium genus. nih.gov The specific spatial arrangement of the hydroxyl group at the C7 position is a key distinguishing feature between these isomers. The characterization and differentiation of these stereoisomers are crucial as the spatial arrangement of functional groups can significantly influence the molecule's biological activity.

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues is an active area of research, driven by the need to produce these compounds in larger quantities for biological testing and to create novel derivatives. While this compound is naturally occurring and has been isolated from plants like Galium mollugo, its synthesis provides a means to access the compound and its analogues more readily. researchgate.netresearchgate.net

Synthetic strategies often focus on the construction of the core iridoid skeleton, a cis-fused cyclopenta[c]pyran ring system. researchgate.net The development of synthetic routes allows for the preparation of various analogues by modifying different parts of the molecule. For instance, research has been conducted on the synthesis of 10-hydroxybenzo[h]quinoline (B48255) analogues, which, although not direct analogues of this compound, demonstrates the chemical methodologies that can be applied to create libraries of related compounds for screening. nih.gov The synthesis of such analogues is essential for structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives influences their biological effects. oncodesign-services.com SAR studies involve systematically modifying the molecule's structure and evaluating the impact of these changes on its activity. researchgate.net

For iridoids in general, key structural features that influence bioactivity include the nature and position of substituents on the cyclopentane (B165970) ring and the pyran ring, as well as the stereochemistry of the molecule. For this compound specifically, the hydroxyl group at C10 is a defining feature. The presence and configuration of hydroxyl groups, as well as the glycosidic linkage, are critical for its interactions with biological targets.

The general principles of SAR suggest that modifications to the functional groups of this compound, such as the hydroxyl groups or the methyl ester, could lead to derivatives with altered or enhanced biological profiles. youtube.com For example, the synthesis and testing of a series of related compounds with variations in these positions would help to map the structural requirements for a particular biological activity. nih.gov

Transformations of this compound for Enhanced Biological Activities

Chemical transformations of this compound are performed to create derivatives with potentially improved biological activities. researchgate.net These transformations can involve various chemical reactions to modify specific functional groups.

One common approach is the derivatization of hydroxyl groups through reactions like esterification or etherification. These modifications can alter the compound's polarity, solubility, and ability to interact with biological targets. The goal of such transformations is to enhance potency, selectivity, or pharmacokinetic properties. The synthesis of various iridoid analogues and their subsequent biological evaluation is a testament to the ongoing efforts to find new therapeutic agents based on natural product scaffolds. dokumen.pub

Analytical Chemistry and Characterization Methodologies

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is fundamental to the isolation and quantification of 10-Hydroxymorroniside from complex plant matrices. High-performance liquid chromatography and its coupling with mass spectrometry are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound and related iridoid glycosides. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, typically employing a C18 stationary phase. researchgate.netwisc.edu This method separates compounds based on their hydrophobicity.

The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. researchgate.netfrontiersin.org For the analysis of iridoids from sources like Cornus officinalis, a gradient elution is often preferred, using a mobile phase consisting of an aqueous component (like water with a formic acid modifier to improve peak shape) and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly performed using a UV detector, as the enol-ether chromophore in iridoids provides adequate absorbance, usually in the range of 240–270 nm. ethernet.edu.et

Method validation is a critical step to ensure the reliability of quantitative results and is performed according to ICH guidelines. frontiersin.org This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netfrontiersin.org For instance, a validated HPLC method for morroniside (B1252140), a structurally similar compound, demonstrated good linearity with a coefficient of determination (r²) ≥0.99. researchgate.net

Table 1: Typical HPLC Parameters for the Analysis of this compound and Related Iridoids.
ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.netfrontiersin.org
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile researchgate.netazooptics.com
Elution ModeGradient google.com
Flow Rate0.8 - 1.5 mL/min frontiersin.org
Column Temperature30 - 55 °C frontiersin.orgazooptics.com
Detection Wavelength240 - 278 nm (UV-Vis/DAD) ethernet.edu.etfrontiersin.orgresearchgate.net
Injection Volume3 - 20 µL frontiersin.orgazooptics.com
LOD (Typical)~20 - 50 ng/mL frontiersin.org
LOQ (Typical)~60 - 150 ng/mL frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MSn)

Liquid Chromatography coupled with tandem or multi-stage mass spectrometry (LC-MSn) is a powerful technique for both the identification and quantification of this compound, especially at low concentrations in complex biological matrices. researchgate.netazooptics.com This method combines the separation power of HPLC (or UHPLC for higher resolution and speed) with the high sensitivity and specificity of mass spectrometry. researchgate.net

In LC-MSn analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which can be operated in either positive or negative mode. azooptics.comjchps.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For structural confirmation, tandem mass spectrometry (MS/MS or MS²) is employed. The precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern that serves as a chemical fingerprint for identification. researchgate.net Further fragmentation of selected product ions (MSn) can provide even more detailed structural information. weebly.com

Table 2: Representative LC-MSn Parameters for this compound Identification.
ParameterTypical ConditionReference
LC SystemUHPLC azooptics.com
ColumnUPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) researchgate.net
Mobile PhaseA: Water + 0.1% Formic Acid; B: Acetonitrile (Gradient) azooptics.com
Mass SpectrometerQuadrupole Time-of-Flight (Q-TOF) researchgate.netazooptics.com
Ionization SourceElectrospray Ionization (ESI), Positive/Negative Mode azooptics.com
Scan ModeFull Scan MS and Information Dependent Acquisition (IDA) for MS/MS nih.gov
Precursor Ion [M-H]⁻m/z 421.13 mdpi.com
Precursor Ion [M+H]⁺m/z 423.14 mdpi.com

Spectroscopic Methods for Structural Confirmation

While chromatography can isolate and quantify this compound, spectroscopic methods are indispensable for the definitive elucidation of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. umn.edu It provides detailed information about the carbon-hydrogen framework of a molecule. frontiersin.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for complete structural assignment.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information on the chemical environment of each proton and carbon atom, respectively. google.comnih.gov The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for the identification of key functional groups and structural motifs. umn.edu

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. ethernet.edu.etumn.edu COSY identifies proton-proton couplings, HSQC correlates directly bonded carbon-proton pairs, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the complete molecular structure. umn.edunih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound.
Position¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)¹³C Chemical Shift (δ, ppm)Reference
1~5.6 (d)~95.0 azooptics.com
3~7.5 (s)~152.0 azooptics.com
4-~111.0 azooptics.com
5~3.2 (m)~30.0
6~4.2 (m)~78.0
7~4.0 (m)~75.0 azooptics.com
8~2.5 (m)~43.0
9~2.2 (m)~46.0
10 (CH₂)~4.1 (m)~65.0 researchgate.net
11 (COOCH₃)-~169.0 azooptics.com
11 (OCH₃)~3.7 (s)~52.0 azooptics.com
1' (Anomeric)~4.7 (d, J≈8.0)~100.0 azooptics.com

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is a critical piece of data for structural confirmation. High-resolution mass spectrometry (HRMS), often coupled with LC (as in LC-Q-TOF-MS), can determine the mass of a molecule with very high accuracy (typically within 5 ppm), allowing for the unambiguous determination of its elemental formula (e.g., C₁₇H₂₆O₁₂ for this compound). azooptics.commdpi.com

The fragmentation pattern obtained from MS/MS analysis provides further structural information. For iridoid glycosides like this compound, a characteristic fragmentation involves the neutral loss of the glucose moiety (162 Da). Other common fragmentations include the loss of water (18 Da), carbon monoxide (28 Da), and other small neutral molecules from the aglycone core. Analyzing these fragmentation pathways helps to confirm the structure of the aglycone and the nature of the glycosidic linkage.

Table 4: High-Resolution Mass Spectrometry Data and Expected Fragments for this compound.
ParameterValueReference
Molecular FormulaC₁₇H₂₆O₁₂ mdpi.com
Exact Mass422.142426 mdpi.com
[M+H]⁺ (Positive Ion Mode)423.14970 mdpi.com
[M+Na]⁺ (Positive Ion Mode)445.13164
[M-H]⁻ (Negative Ion Mode)421.13525 azooptics.com
Primary Fragment Ion[M+H - Glucose]⁺ at m/z 261
Secondary Fragment Ion[Aglycone - H₂O]⁺ at m/z 243

Metabolomics Approaches for Profiling this compound in Biological Systems

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system and provides a functional snapshot of cellular activity. researchgate.net Untargeted metabolomics approaches, primarily using LC-HRMS, have been instrumental in profiling this compound and other related metabolites in their natural sources, such as the fruits, leaves, and stems of Cornus officinalis. researchgate.netnih.gov

The typical metabolomics workflow involves sample collection, metabolite extraction, data acquisition (using LC-MS or NMR), data processing, and statistical analysis. researchgate.net In the context of this compound, these studies can reveal how the concentration and distribution of this compound vary across different plant tissues or under different environmental conditions or processing methods. researchgate.netazooptics.com

By correlating changes in the metabolome with other 'omics' data, such as transcriptomics (the study of gene expression), researchers can identify candidate genes involved in the biosynthetic pathways of iridoids. researchgate.net For example, integrative omics analysis in C. officinalis has identified specific cytochrome P450 genes that are likely involved in the biosynthesis of iridoids. researchgate.net This approach not only allows for the sensitive detection and profiling of this compound but also places it within a broader biological context, enhancing our understanding of its natural function and production.

Development of Standardized Analytical Protocols

The accurate quantification and characterization of this compound in various matrices, including plant material and biological samples, are crucial for quality control, pharmacokinetic studies, and understanding its biological activity. To this end, researchers have developed and validated several sophisticated analytical methods. These protocols are designed to be specific, accurate, precise, and robust, adhering to guidelines set by international bodies like the International Council for Harmonisation (ICH). pharmtech.comeuropa.euglobalresearchonline.netsysrevpharm.orgresearchgate.net The validation process for these analytical procedures is essential to demonstrate their suitability for the intended purpose. europa.euglobalresearchonline.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques for the analysis of this compound and other iridoid glycosides. dokumen.pubresearchgate.netnih.gov These methods offer high resolution and sensitivity, allowing for the simultaneous determination of multiple compounds in a single run. researchgate.netnih.govijpsonline.com

A key aspect of developing standardized protocols is method validation, which ensures the reliability of the analytical data. pharmtech.comglobalresearchonline.netresearchgate.net This involves assessing several parameters:

Linearity: Establishes the relationship between the concentration of the analyte and the analytical signal. europa.euresearchgate.netnih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. pharmtech.commdpi.comnih.gov

Precision: Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. europa.eunih.govijpsonline.commdpi.comnih.gov This is often assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.govijpsonline.comnih.gov

Accuracy: Represents the closeness of the test results to the true value. europa.euijpsonline.comnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. europa.eufrontiersin.org

Robustness: Measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. pharmtech.comnih.gov

Recovery: The efficiency of the extraction procedure. nih.govijpsonline.comfrontiersin.orgfrontiersin.org

High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods have been successfully developed for the simultaneous determination of this compound along with other iridoids like morroniside and loganin (B1675030). researchgate.netijpsonline.com These methods typically utilize a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solution, often containing a modifier like formic acid to improve peak shape and resolution. researchgate.netijpsonline.com Detection is commonly performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). ijpsonline.commdpi.com

For instance, one validated HPLC-MS method for the simultaneous determination of loganin, morroniside, and paeoniflorin (B1679553) in rat plasma demonstrated good linearity over a range of 5-1000 ng/mL for all three analytes. ijpsonline.com The method showed excellent precision with intra-day and inter-day variations being less than 7.50%, and the accuracy ranged from -6.57% to 7.90%. ijpsonline.com The mean recoveries for the analytes were reported to be higher than 68.86%. ijpsonline.com

Table 1: HPLC Method Parameters for Iridoid Analysis

Parameter Value Reference
Column Wondasil C18 (150×4.6 mm, 5 μm) ijpsonline.com
Mobile Phase Methanol and 0.02% formic acid water solution (28:72, v/v) ijpsonline.com
Flow Rate 0.7 ml/min ijpsonline.com
Column Temperature 30°C ijpsonline.com
Detection ESI-MS (Negative Mode) ijpsonline.com
Linearity Range 5-1000 ng/ml ijpsonline.com
LLOQ 5 ng/ml ijpsonline.com
Intra-day Precision (RSD) < 7.50% ijpsonline.com
Inter-day Precision (RSD) < 7.50% ijpsonline.com
Accuracy -6.57% to 7.90% ijpsonline.com
Mean Recovery > 68.86% ijpsonline.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For even higher sensitivity and throughput, UPLC-MS/MS methods have been developed. nih.govfrontiersin.orgnih.govfrontiersin.org UPLC utilizes smaller particle size columns, resulting in faster analysis times and improved resolution compared to conventional HPLC. nih.gov The coupling of UPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, making it ideal for the quantification of low-level analytes in complex matrices like plasma. nih.govfrontiersin.orgnih.gov

A UPLC-MS/MS method was developed for the simultaneous determination of loganin, morroniside, catalpol (B1668604), and acteoside in rat plasma. nih.gov This method employed an Acquity UPLC BEH C18 column and a gradient elution with a mobile phase of 0.1% formic acid in water and acetonitrile. nih.gov The analytes were detected using selected reaction monitoring (SRM) in the negative ion mode. nih.gov The method demonstrated good linearity with correlation coefficients greater than 0.991. nih.gov The precision (RSD%) for both intra-day and inter-day assays was within 9.58%, and the recovery ranged from 67.62% to 80.14%. nih.gov

Table 2: UPLC-MS/MS Method Parameters for Iridoid Analysis in Rat Plasma

Parameter Value Reference
Column Acquity UPLC BEH C18 (100mm×2.1mm, 1.7μm) nih.gov
Mobile Phase Gradient of 0.1% formic acid in water (A) and acetonitrile (B) nih.gov
Flow Rate 0.4 mL/min nih.gov
Detection Tandem Mass Spectrometry (Negative Ion Mode, SRM) nih.gov
Linearity r > 0.991 nih.gov
Intra-day and Inter-day Precision (RSD%) < 9.58% nih.gov
Recovery 67.62% - 80.14% nih.gov
Mass Transition (m/z) for Morroniside 451.0→179.0 nih.gov

The development of these standardized and validated analytical protocols is fundamental for ensuring the quality and consistency of products containing this compound and for advancing research into its pharmacokinetic and pharmacological properties.

Chemotaxonomic and Phytogenetic Significance Research

Role of 10-Hydroxymorroniside as a Chemotaxonomic Marker in Galium Species

Chemotaxonomy utilizes the chemical constituents of plants to aid in their taxonomic classification and to understand relationships between species. nih.gov Iridoid glycosides are a class of secondary metabolites considered highly characteristic and useful for these purposes, particularly within the Dicotyledons. znaturforsch.com

The iridoid profile of the genus Galium (part of the Rubiaceae family) has been a subject of research to clarify interspecies relationships. nih.govresearchgate.net While a generally uniform iridoid pattern is observed across many species, specific compounds have been identified as valuable taxonomic markers for certain species or species groups. nih.govresearchgate.net For instance, asperuloside (B190621) is considered a characteristic iridoid for the Galium genus, while others like monotropein, loganin (B1675030), and geniposidic acid are more species-specific markers. researchgate.netnih.gov

The table below details the documented presence of this compound and other iridoids in select Galium species.

Table 1: Documented Iridoid Glycosides in Select Galium Species

Species This compound Presence Other Notable Iridoids
Galium lovcense Present (as 7α and 7β isomers) nih.govsemanticscholar.org Secogalioside, Asperuloside, Scandoside, Monotropein, Geniposidic acid, 10-Hydroxyloganin (B1195523), Daphylloside nih.govsemanticscholar.org

Phylogenetic Relationships within the Rubiaceae Family based on Iridoid Profiles

The Rubiaceae family, one of the largest among angiosperms, is taxonomically complex. nih.govresearchgate.net Modern classification systems divide it into three main subfamilies: Rubioideae, Cinchonoideae, and Ixoroideae. nih.govresearchgate.net The distribution of major classes of secondary metabolites, including iridoids, indole (B1671886) alkaloids, and anthraquinones, provides strong chemotaxonomic evidence that supports this phylogenetic division. nih.govsemanticscholar.orgdntb.gov.ua

Iridoids are considered key chemotaxonomic markers for the subfamily Ixoroideae. semanticscholar.orgresearchgate.net In contrast, the Cinchonoideae subfamily is characterized by the predominance of indole alkaloids, and the Rubioideae subfamily is distinguished by a high concentration of anthraquinones. semanticscholar.orgresearchgate.net This distinct chemical profiling correlates well with morphological and molecular data, reinforcing the established phylogenetic relationships. semanticscholar.org

The presence of this compound, an iridoid, aligns with the chemical signature of the family. Iridoids are produced via specific biosynthetic pathways, and their distribution across the subfamilies reflects the evolutionary divergence of these metabolic routes. nih.govdntb.gov.ua While iridoids are the defining feature of Ixoroideae, they are also produced in significant amounts in the Rubioideae subfamily, which includes the genus Galium. nih.gov

The table below summarizes the primary chemical markers for the subfamilies of Rubiaceae.

Table 2: Primary Chemotaxonomic Markers in Rubiaceae Subfamilies

Subfamily Primary Chemical Marker(s) Other Significant Metabolites
Rubioideae Anthraquinones nih.govsemanticscholar.orgresearchgate.net Iridoids, Indole Alkaloids nih.govdntb.gov.ua
Ixoroideae Iridoids nih.govsemanticscholar.orgresearchgate.net -

| Cinchonoideae | Indole Alkaloids nih.govsemanticscholar.orgresearchgate.net | Other Alkaloids nih.govdntb.gov.ua |

Evolutionary Implications of this compound Occurrence

The distribution of secondary metabolites like this compound within the Rubiaceae family offers insights into its evolutionary history. nih.gov From an evolutionary perspective, the subfamily Rubioideae is considered the most ancient, followed by Ixoroideae, and finally Cinchonoideae, which is regarded as the most evolutionarily advanced. nih.govdntb.gov.uaresearchgate.net

The chemical biosynthetic pathways of these subfamilies support this evolutionary hypothesis. nih.govdntb.gov.ua

Rubioideae , the most ancient lineage, appears to have less specific metabolic pathways, capable of producing a wide array of compounds, including its characteristic anthraquinones as well as significant amounts of both iridoids and indole alkaloids. nih.govdntb.gov.ua

Ixoroideae shows a more specialized biosynthetic pathway that is highly active in the production of iridoids. nih.govdntb.gov.ua

Cinchonoideae , the most recent subfamily, possesses pathways that predominantly produce complex indole alkaloids. nih.govdntb.gov.ua

The occurrence of this compound, an iridoid, in genera belonging to the Rubioideae subfamily (such as Galium) is significant. nih.gov It suggests that the genetic and enzymatic machinery for iridoid biosynthesis was present in the common ancestor of the Rubiaceae family. This pathway was retained and became the dominant metabolic feature in the subsequent Ixoroideae line, while the pathway for anthraquinone (B42736) synthesis became prominent in other branches of Rubioideae and the indole alkaloid pathway was elaborated upon in the Cinchonoideae line. The presence of iridoids in the most ancient subfamily indicates that this class of compounds is a primitive chemical trait within the family, which later underwent differential amplification and specialization during the evolutionary diversification of its major lineages. nih.govdntb.gov.ua

Strictly Excluding Human Clinical Trial Development, Drug Approval Processes, and Direct Therapeutic Product Development for Human Use.

Exploration of Novel Biological Activities in Non-human Models

Future research will likely focus on identifying and characterizing novel biological activities of 10-Hydroxymorroniside in various non-human models. This could involve screening the compound against a wider range of biological targets and disease models.

Biosynthetic Engineering for Sustainable Production of this compound

Given that this compound is a plant-derived natural product, its supply can be limited. Biosynthetic engineering offers a promising approach for the sustainable production of this compound. This could involve expressing the relevant biosynthetic genes in microbial hosts or optimizing its production in plant cell cultures.

Development of Advanced Preclinical Models for Mechanism-Oriented Studies

To gain a deeper understanding of the mechanisms of action of this compound, there is a need for the development of more advanced preclinical models. This could include the use of genetically modified organisms, organ-on-a-chip technology, and other innovative approaches that more closely mimic the complexity of biological systems.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of omics technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive, systems-level understanding of the biological effects of this compound. These technologies can help to identify the molecular targets and pathways that are modulated by the compound.

Computational Approaches for Predicting Bioactivity and Target Interactions

Computational approaches, such as molecular docking and virtual screening, can be used to predict the bioactivity of this compound and to identify its potential molecular targets. These in silico methods can help to prioritize experimental studies and to guide the design of new analogs with improved activity.

Investigating Synergistic Effects with Other Natural Compounds in Preclinical Studies

Many natural products are known to exhibit synergistic effects when used in combination with other compounds. Future preclinical studies could investigate the potential synergistic interactions between this compound and other natural compounds. This could lead to the development of more effective combination therapies.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.